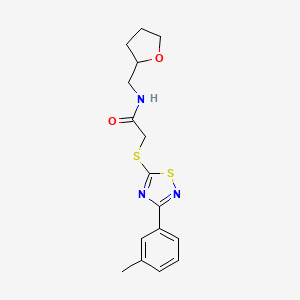

![molecular formula C8H5F3IN3 B2827782 3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 2137586-79-7](/img/structure/B2827782.png)

3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

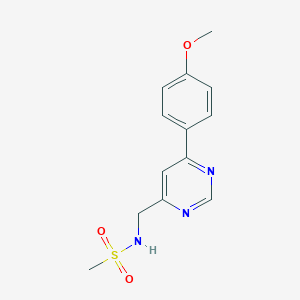

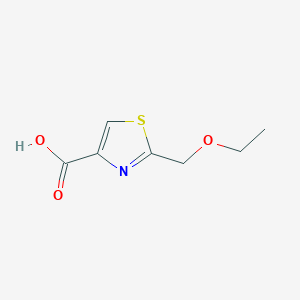

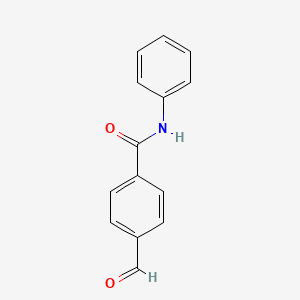

“3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular weight of 327.05 . It is stored at room temperature and is in powder form .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in various studies . The synthesis process often involves a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis

The molecular structure of “3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” can be represented by the InChI code: 1S/C8H5F3IN3/c1-4-6(12)7-13-3-2-5(8(9,10)11)15(7)14-4/h2-3H,1H3 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis

The chemical reactions involving “3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” often involve Suzuki–Miyaura cross-coupling reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Physical And Chemical Properties Analysis

“3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a powder that is stored at room temperature . Its molecular weight is 327.05 . The compound has a dipole moment change (Δμ) calculated to be 10.3, 12.8 and 19.0 D .Applications De Recherche Scientifique

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, including 3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They are used as fluorescent molecules to study the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Bioimaging Applications

These compounds have been used in bioimaging applications. Their fluorescent properties make them useful for visualizing and tracking biological processes at the molecular and cellular levels .

Organic Light-Emitting Devices

Pyrazolo[1,5-a]pyrimidines are also used in the development of organic light-emitting devices. Their ability to emit light when an electric current is applied makes them suitable for use in devices such as organic LEDs .

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions .

Antitrypanosomal Activity

This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity . They can potentially be used in the treatment of diseases caused by trypanosomes, such as African sleeping sickness.

Estrogen Receptor Activity

Although not directly related to 3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, similar pyrazolo[1,5-a]pyrimidines have been used to distinguish the various activities of the two estrogen receptors . This suggests potential applications in the field of endocrinology and cancer research.

Safety and Hazards

Orientations Futures

The future directions for “3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” could involve further exploration of its synthesis and potential applications. For instance, the Suzuki–Miyaura cross-coupling reaction could be further optimized . Additionally, the compound’s potential inhibitory activity against monoamine oxidase B suggests it could be further studied in the context of neurodegenerative disorders .

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to have antitrypanosomal activity , suggesting they may interfere with the life cycle of trypanosomes or inhibit enzymes crucial to their survival.

Biochemical Pathways

As purine analogues, pyrazolo[1,5-a]pyrimidines may interfere with purine metabolism, which is essential for dna and rna synthesis, signal transduction, and energy transfer .

Result of Action

Given its potential antitrypanosomal activity , it may lead to the death of trypanosome parasites.

Propriétés

IUPAC Name |

3-iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3IN3/c1-4-6(12)7-13-3-2-5(8(9,10)11)15(7)14-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTBVGSCSGYJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2827704.png)

![Ethyl 4-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate](/img/structure/B2827707.png)

![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2827710.png)

![3-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2827714.png)

![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2827721.png)

![N-(2,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2827722.png)